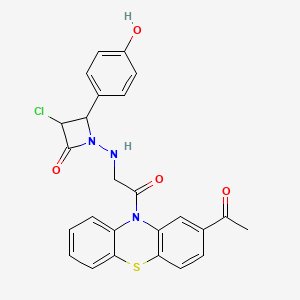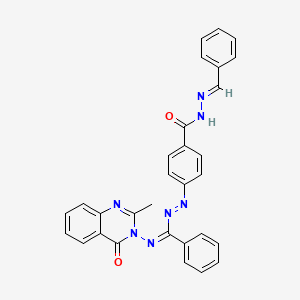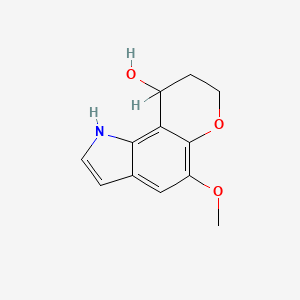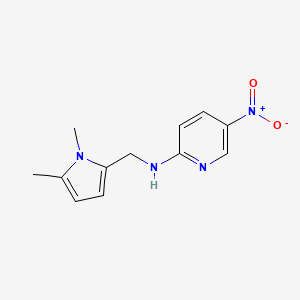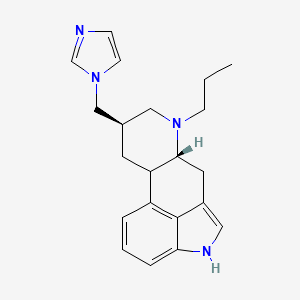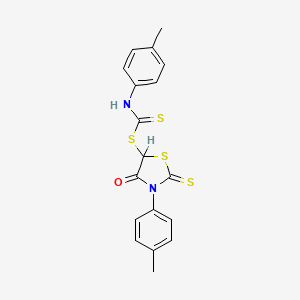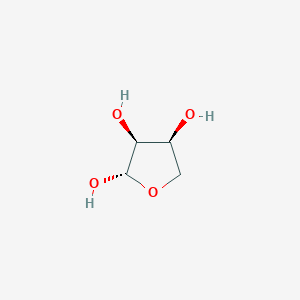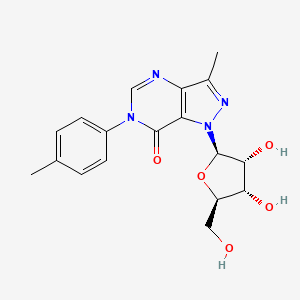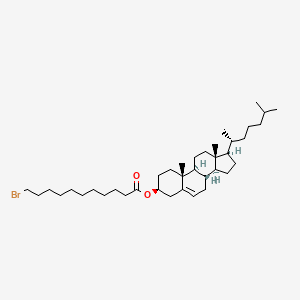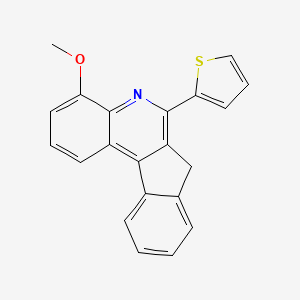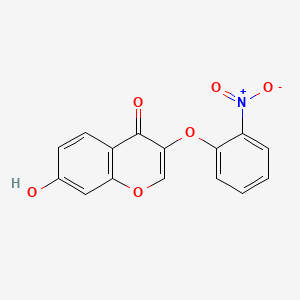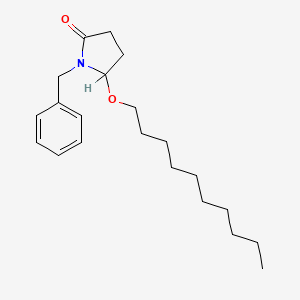
Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-methyl-,P-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-methyl-,P-oxide is a complex chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a urea moiety linked to a bis(2-chloroethyl)amino group and a tetrahydro-2H-1,3,2-oxazaphosphorin ring.
Preparation Methods
The synthesis of Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-methyl-,P-oxide typically involves multiple steps. The synthetic route often starts with the preparation of the bis(2-chloroethyl)amine, followed by its reaction with a suitable phosphoramide precursor to form the tetrahydro-2H-1,3,2-oxazaphosphorin ring.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The P-oxide group can be further oxidized under specific conditions.
Reduction: The bis(2-chloroethyl)amino group can be reduced to form different derivatives.
Substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-methyl-,P-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl)amino group is known to form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication. This property is particularly significant in its potential anticancer activity. The tetrahydro-2H-1,3,2-oxazaphosphorin ring and the P-oxide group contribute to the compound’s stability and reactivity, enhancing its overall biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-methyl-,P-oxide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide
- Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-(4-bromophenyl)-N-hydroxy-, P-oxide These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
CAS No. |
81733-11-1 |
|---|---|
Molecular Formula |
C9H19Cl2N4O4P |
Molecular Weight |
349.15 g/mol |
IUPAC Name |
1-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]oxy]-1-methylurea |
InChI |
InChI=1S/C9H19Cl2N4O4P/c1-14(9(12)16)19-8-2-7-18-20(17,13-8)15(5-3-10)6-4-11/h8H,2-7H2,1H3,(H2,12,16)(H,13,17) |
InChI Key |
MECIDGMXYKQOQW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)N)OC1CCOP(=O)(N1)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



